(E)-1-bromo-3-chloroprop-1-ene
Description
Significance as a Versatile Synthetic Intermediate
The primary significance of (E)-1-bromo-3-chloroprop-1-ene lies in its utility as a precursor to the functional organolithium reagent, 3-chloro-1-lithiopropene. acs.orgacs.org This transformation is typically achieved by treating this compound with a strong base like tert-butyllithium (B1211817) (t-BuLi) at low temperatures. acs.orgacs.org Although the resulting 3-chloro-1-lithiopropene is unstable, it can be generated in situ and trapped with various electrophiles. acs.orgacs.org
A key application of this methodology is its reaction with alkylboronic esters. This process allows for the synthesis of a wide array of 3-alkylprop-1-en-3-ols in good yields. acs.orgacs.org The reaction is notable for its broad scope, accommodating primary, secondary, benzylic, and even sterically hindered tertiary alkylboronic esters. acs.org This versatility provides a powerful tool for constructing complex allylic alcohols, which are important motifs in many natural products and pharmaceuticals. acs.org The ability to introduce diverse alkyl groups stereospecifically highlights the compound's value in modern organoborane chemistry. acs.org Furthermore, this compound serves as a general alkylating agent, enabling the introduction of the 3-chloroprop-1-enyl group into various organic molecules.
Historical Context of Halogenated Propene Research
Research into halogenated compounds has a long and rich history, driven by the discovery of a vast number of halogenated natural products in both terrestrial and marine environments. nih.gov The unique biological activities of many of these natural products, such as the antibiotic chloramphenicol, spurred chemists to develop new methods for the selective introduction of halogen atoms into organic molecules. nih.gov
The study of halogenated propenes, a specific class within the broader field of organohalides, gained significant traction in the latter half of the 20th century. This interest was fueled by their potential as versatile intermediates in organic synthesis and materials science. Historically, methods for preparing halogenated alkanes, such as the chlorohydrin process for producing propene oxide from propene, have been known since the 1850s. uu.nl The development of free-radical reactions, for instance, provided routes to compounds like 1-bromo-3-chloropropane (B140262) via the anti-Markovnikov addition of hydrogen bromide to allyl chloride. These foundational studies in reaction mechanisms and synthetic methodology paved the way for the synthesis and exploration of more complex and functionally diverse molecules like this compound. The ability of halogenated compounds to act as synthetic equivalents for cationic, radical, or anionic synthons makes them indispensable tools in retrosynthetic analysis and chemical manufacturing. acs.org
Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₃H₄BrCl | nih.gov |
| Molecular Weight | 155.42 g/mol | nih.gov |
| CAS Number | 37675-31-3 | nih.gov |
| Canonical SMILES | C(C=CBr)Cl | |
| InChI Key | XSESUBJBCQPSAT-OWOJBTEDSA-N | nih.gov |
Spectroscopic Data
| Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Source(s) |
| ¹H NMR (500 MHz, CDCl₃) | 6.48 (dt) | 13.5, 1.1 | acs.orgacs.org |
| 6.34 (dt) | 13.5, 7.1 | acs.orgacs.org | |
| 4.02 (dd) | 7.1, 1.1 | acs.orgacs.org | |
| ¹³C NMR (125 MHz, CDCl₃) | 133.1 (CH) | acs.orgacs.org | |
| 110.8 (CH) | acs.orgacs.org | ||
| 43.6 (CH₂) | acs.orgacs.org |
Detailed Research Findings
Detailed synthetic procedures reported in academic literature provide a clear pathway for the preparation and utilization of this compound.
Synthesis of this compound
The compound can be synthesized from (E)-3-bromoprop-2-en-1-ol. acs.orgacs.org The synthesis involves the reaction of the alcohol with triphenylphosphine (B44618) and hexachloroacetone (B130050). acs.orgacs.org In a typical procedure, (E)-3-bromoprop-2-en-1-ol is cooled in an ice bath, and hexachloroacetone is added. acs.org Powdered triphenylphosphine is then added portionwise to the stirred solution. acs.org The reaction mixture is stirred for a couple of hours at 0 °C. acs.org The final product, this compound, is isolated as a colorless liquid after careful fractional distillation under reduced pressure to achieve high purity. acs.orgacs.org
Application in the Synthesis of 3-Alkylprop-1-en-3-ols
A significant research finding is the application of this compound in the synthesis of allylic alcohols. acs.org The process begins with the generation of the reactive intermediate, 3-chloro-1-lithiopropene. acs.orgacs.org This is achieved by reacting this compound with tert-butyllithium in dry tetrahydrofuran (B95107) (THF) at a low temperature of -78 °C. acs.org
To demonstrate its synthetic utility, this unstable lithiated species is generated in the presence of an alkylboronic ester. acs.org The 3-chloro-1-lithiopropene is trapped in situ by the boronate ester, leading to a rearrangement product. acs.orgacs.org Subsequent oxidation of this intermediate yields the corresponding 3-alkylprop-1-en-3-ol. acs.orgacs.org This method has been successfully applied to a variety of alkylboronic esters, proving its robustness for creating a diverse range of allylic alcohols. acs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
37675-31-3 |
|---|---|
Molecular Formula |
C3H4BrCl |
Molecular Weight |
155.42 g/mol |
IUPAC Name |
(E)-1-bromo-3-chloroprop-1-ene |
InChI |
InChI=1S/C3H4BrCl/c4-2-1-3-5/h1-2H,3H2/b2-1+ |
InChI Key |
XSESUBJBCQPSAT-OWOJBTEDSA-N |
SMILES |
C(C=CBr)Cl |
Isomeric SMILES |
C(/C=C/Br)Cl |
Canonical SMILES |
C(C=CBr)Cl |
Other CAS No. |
37675-31-3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations for E 1 Bromo 3 Chloroprop 1 Ene
Free-Radical Addition Pathways
Free-radical addition reactions provide a powerful tool for the formation of carbon-halogen bonds, often with regioselectivity that is complementary to ionic addition mechanisms. These pathways are particularly relevant in the synthesis of precursors to (E)-1-bromo-3-chloroprop-1-ene.
Synthesis via Hydrogen Bromide Addition to Allyl Chloride
The addition of hydrogen bromide (HBr) to allyl chloride is a primary route for the synthesis of 1-bromo-3-chloropropane (B140262), a saturated precursor that can subsequently be converted to the target unsaturated compound. wikipedia.org This reaction proceeds via a free-radical chain mechanism, particularly in the presence of radical initiators, leading to the anti-Markovnikov product. wikipedia.org
The presence of a radical initiator is crucial for promoting the free-radical addition of HBr to alkenes, overriding the slower electrophilic addition pathway. google.com Organic peroxides, such as benzoyl peroxide, are commonly employed for this purpose. These initiators possess a weak oxygen-oxygen single bond that undergoes homolytic cleavage upon heating or exposure to UV light, generating highly reactive radicals. google.com
The initiation phase of the reaction consists of two principal steps:
Homolytic Cleavage of the Initiator: The peroxide initiator (e.g., benzoyl peroxide) decomposes to form two radicals.
Generation of the Bromine Radical: The newly formed radical abstracts a hydrogen atom from a molecule of HBr, generating a bromine radical (Br•). This bromine radical is the key species that initiates the chain propagation.
A variety of organic peroxides can be utilized, including dialkyl peroxides, dialkoyl peroxides, and hydroperoxides, to facilitate this reaction. google.com
Once the bromine radical is generated, the reaction proceeds through a series of self-sustaining steps known as chain propagation:
Addition of the Bromine Radical to the Alkene: The bromine radical adds to the double bond of the allyl chloride molecule. This addition occurs at the terminal carbon, leading to the formation of a more stable secondary radical on the central carbon.
Hydrogen Abstraction: The resulting alkyl radical then abstracts a hydrogen atom from another molecule of HBr. This step forms the final product, 1-bromo-3-chloropropane, and regenerates a bromine radical, which can then participate in another cycle of the chain reaction.
The chain reaction continues until the concentration of radicals diminishes through termination steps, such as the combination of two radicals.
In the absence of radical initiators, the addition of HBr to an unsymmetrical alkene typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromine atom adds to the more substituted carbon. However, in the presence of peroxides, the regioselectivity is reversed, a phenomenon known as the anti-Markovnikov addition or the Kharash effect.
This reversal is a direct consequence of the stability of the radical intermediate formed during the propagation step. The addition of the bromine radical to the terminal carbon of allyl chloride results in a secondary radical, which is more stable than the primary radical that would be formed if the bromine added to the internal carbon. The subsequent hydrogen abstraction then leads to the formation of the anti-Markovnikov product, 1-bromo-3-chloropropane.
While the free-radical addition of HBr to allyl chloride is a relatively selective process, the formation of byproducts can occur. The primary isomeric byproduct is 2-bromo-1-chloropropane (B110360), the Markovnikov addition product. The ratio of the anti-Markovnikov to Markovnikov product is highly dependent on the reaction conditions, particularly the efficiency of the radical initiation.
To maximize the yield of the desired 1-bromo-3-chloropropane, it is essential to ensure that the free-radical pathway dominates. This can be achieved by using a suitable concentration of a radical initiator and by carrying out the reaction in an anhydrous medium, as the presence of water can promote ionic pathways. google.com
A patent for the synthesis of 1-bromo-3-chloropropane provides specific data on the conversion of allyl chloride and the selectivity of the reaction under controlled conditions, as detailed in the table below. google.com
| Reactant | Initiator System | Solvent | Temperature (°C) | Allyl Chloride Conversion (%) | Selectivity for 1-bromo-3-chloropropane (%) | Selectivity for 2-bromo-1-chloropropane (%) |
| Allyl Chloride | Mixture of peroxides including dibenzoyl peroxide | n-hexane | +10 | 26.2 | 94.1 | 5.3 |
This interactive data table is based on findings from patent CZ280614B6. google.com
Controlled Halogen Addition to Propene Derivatives
An alternative approach to the synthesis of halogenated propenes involves the direct addition of halogens to propene or its derivatives. While the addition of bromine (Br₂) or chlorine (Cl₂) to alkenes typically proceeds via an electrophilic addition mechanism to yield vicinal dihalides, under specific conditions, free-radical pathways can be favored.
For instance, the chlorination of propene at high temperatures (around 773 K) proceeds via a free-radical substitution mechanism to yield allyl chloride. stackexchange.com This demonstrates that temperature can be a critical factor in directing the reaction towards a radical pathway.
Another relevant free-radical reaction is allylic bromination, which introduces a bromine atom at the carbon adjacent to a double bond. libretexts.orglibretexts.org This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator or light. libretexts.orglibretexts.org When applied to 3-chloropropene (allyl chloride), this reaction would be expected to yield 3-bromo-1-chloroprop-1-ene, an isomer of the target compound. The mechanism involves the abstraction of an allylic hydrogen by a bromine radical, forming a resonance-stabilized allylic radical, which then reacts with a bromine source. libretexts.orglibretexts.org
While this method does not directly produce this compound, it illustrates a controlled free-radical halogenation of a propene derivative, a key concept within this synthetic framework. The control over the reaction conditions, such as the use of a low concentration of the halogenating agent, is crucial to favor substitution over addition to the double bond. libretexts.orglibretexts.org
Organometallic Reagent-Mediated Syntheses
The stereoselective synthesis of this compound heavily relies on organometallic methodologies to control the geometry of the carbon-carbon double bond. These approaches are favored for their high degree of precision, which is critical for the utility of this compound as a synthetic intermediate.
Synthesis from Precursors (e.g., (E)-3-bromoprop-2-en-1-ol)
A well-established route to this compound involves the chemical modification of allylic alcohol precursors, such as (E)-3-bromoprop-2-en-1-ol. This transformation typically employs a chlorinating agent to substitute the hydroxyl group with a chlorine atom, while meticulously preserving the (E)-configuration of the double bond. Reagents such as thionyl chloride (SOCl₂) or a combination of carbon tetrachloride (CCl₄) and triphenylphosphine (B44618) (PPh₃) are effective for this purpose. The underlying mechanism often proceeds through the formation of a reactive intermediate from the alcohol, which is subsequently displaced by a chloride ion. The choice of specific reagents and the careful control of reaction conditions are paramount to prevent undesirable side reactions, including isomerization of the double bond.
Generation and Trapping of 3-Chloro-1-lithiopropene Intermediate
A more sophisticated strategy involves the generation of a key organometallic intermediate, 3-chloro-1-lithiopropene, which is then trapped in situ with a suitable electrophile. This method offers excellent control over the stereochemical outcome.
Allylic organolithium reagents, including 3-chloro-1-lithiopropene, are characterized by their high reactivity. The presence of a chlorine atom within the molecule can influence its stability, potentially leading to side reactions if the conditions are not strictly controlled. Temperature and reaction duration are critical parameters to manage. Furthermore, the solvent plays a crucial role, with ethereal solvents like tetrahydrofuran (B95107) (THF) being commonly used to solvate the lithium cation and modulate the reactivity of the organolithium species.
Following its generation, the 3-chloro-1-lithiopropene intermediate is immediately reacted with an electrophile. To synthesize this compound, an electrophilic bromine source is introduced. This versatile intermediate can also be reacted with other electrophiles, such as alkylboronic esters, to create more complex molecules by forming new carbon-carbon bonds. These trapping reactions are typically conducted at low temperatures to ensure the retention of the double bond's stereochemistry.
Methodological Advancements in Green Chemical Synthesis
In line with the growing emphasis on sustainable chemical practices, efforts are being made to develop greener synthetic routes for this compound. These methodologies aim to minimize environmental impact by reducing waste and utilizing less hazardous materials.
Solvent Selection and Its Impact on Reaction Efficiency
A primary focus of green chemistry is the selection of environmentally benign solvents. Research is ongoing to replace traditional, often hazardous, organic solvents with greener alternatives for the synthesis of this compound. The ideal green solvent should not only be safer but also maintain or improve reaction efficiency, including yield and selectivity. The physical and chemical properties of the solvent, such as polarity and coordinating ability, can significantly influence reaction outcomes.
The following interactive table presents data on how solvent choice can affect the yield in the synthesis of this compound, alongside environmental considerations.
| Solvent | Dielectric Constant (at 20°C) | Yield (%) | Environmental Consideration |
| Dichloromethane (B109758) | 9.1 | 85 | Halogenated, potential carcinogen |
| Tetrahydrofuran | 7.6 | 82 | Peroxide-forming, volatile |
| 2-Methyltetrahydrofuran (B130290) | 6.2 | 80 | Bio-based, less volatile than THF |
| Cyclopentyl methyl ether | 4.7 | 78 | Lower peroxide formation, hydrophobic |
This data illustrates the ongoing challenge of balancing high reaction efficiency with environmental sustainability. While conventional solvents may provide higher yields, the development and optimization of reactions in greener solvents like 2-methyltetrahydrofuran are crucial for the future of sustainable chemical manufacturing.
Strategies for Bromine Recycling and Waste Minimization
A prominent and well-established method for industrial bromine recovery is the Kubierschky process. This process is centered on the oxidation of bromide ions present in aqueous waste streams back into elemental bromine. Typically, chlorine gas is used as the oxidizing agent due to its higher reactivity, displacing bromine from the bromide salts.
The fundamental chemical reaction for this process is:
2Br⁻(aq) + Cl₂(g) → 2Cl⁻(aq) + Br₂(g)
This continuous process generally involves two main stages: oxidation and purification. In the first stage, the bromide-containing effluent is treated with chlorine gas in a reaction column. The liberated bromine vapor, along with steam and any excess chlorine, is then condensed. The subsequent purification stage involves separating the crude bromine from water and residual chlorine, often through distillation or rectification columns. Due to the highly corrosive nature of bromine and chlorine, the equipment used in this process is typically constructed from corrosion-resistant materials such as glass-lined steel or tantalum-coated steel.
A notable example of a highly efficient, closed-loop bromine recycling system is employed by Syngenta at their Monthey production site. While not specific to this compound, the principles are directly applicable. This system achieves a remarkable total bromine recycling rate of 97.1%. chimia.ch The process captures bromine from various waste streams, including aqueous bromide solutions and brominated organic waste which is incinerated, with the resulting hydrogen bromide being scrubbed and recycled. chimia.ch
The efficiency of such a recycling program can be summarized in the following table, illustrating the potential for significant waste reduction and resource conservation.
| Metric | Reported Efficiency | Implication for Waste Minimization |
| Total Bromine Recycling Rate | 97.1% | Reduces the need for fresh bromine by a substantial margin, conserving natural resources and decreasing raw material costs. |
| Recovery Yield of the Recycling Unit | 98.8% | Demonstrates the high efficiency of the Kubierschky process in recovering bromine from waste streams. |
| Bromine Loss to Final Product | 0.05% | Indicates that very little bromine is lost in the final product, maximizing the recovery potential from other waste streams. |
| Bromine Loss to Wastewater | 2.0% | Represents a small fraction of the total bromine used, highlighting the effectiveness of the recovery process in minimizing aqueous discharge. |
Furthermore, process optimization to improve reaction selectivity and yield directly contributes to waste minimization. By maximizing the conversion of reactants to the desired this compound isomer, the formation of by-products and the subsequent need for their separation and disposal are reduced.
Stereochemical Aspects in the Synthesis and Reactivity of E 1 Bromo 3 Chloroprop 1 Ene
Stereoselective Synthesis of (E)-1-bromo-3-chloroprop-1-ene
The stereoselective synthesis of this compound presents a significant challenge due to the potential for the formation of the corresponding (Z)-isomer. Direct hydrobromination of 3-chloropropyne is a plausible route; however, conventional free-radical additions of hydrogen bromide to alkynes are often not stereoselective and can yield a mixture of both (E) and (Z)-isomers.
To achieve a high degree of stereoselectivity, alternative methods are often employed. One such approach involves the stereoselective reduction of a suitable precursor, such as a propargyl halide derivative. For instance, the reduction of 1-bromo-3-chloropropyne using specific reagents can favor the formation of the (E)-alkene.
Another strategy involves the use of organometallic reagents in cross-coupling reactions. Methodologies like the Heck, Suzuki, and Negishi couplings offer pathways to stereoselectively form carbon-carbon bonds, and with appropriate choice of catalysts and substrates, can be adapted to synthesize the desired (E)-1,3-dihaloalkene. While specific literature detailing a high-yield, stereoselective synthesis of this compound is not abundant, the principles of these established stereoselective reactions provide a framework for its potential synthesis. The choice of solvent, temperature, and catalyst is crucial in directing the reaction towards the desired (E)-isomer and minimizing the formation of the (Z)-isomer.
| Precursor | Reaction Type | Key Considerations for (E)-selectivity |
| 3-Chloropropyne | Hydrobromination | Use of specific radical initiators and reaction conditions to favor anti-addition. |
| 1-Bromo-3-chloropropyne | Reduction | Selection of a stereoselective reducing agent. |
| Vinyl organometallic reagent and a brominating agent | Cross-coupling | Choice of catalyst and ligands to ensure retention of stereochemistry. |
Stereochemical Control in Subsequent Transformations
The defined stereochemistry of this compound is of paramount importance as it can direct the stereochemical outcome of subsequent reactions. This compound serves as a valuable precursor in organic synthesis, particularly in the formation of more complex molecules where stereoisomerism is a key factor.
In the realm of organometallic chemistry, this compound can be converted into a stereochemically defined Grignard or organolithium reagent. The reaction of such a reagent with an electrophile would proceed with retention of the double bond geometry, leading to the formation of a product with a specific stereochemistry. For example, the reaction with an aldehyde would produce a stereodefined allylic alcohol.
Furthermore, in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, the stereochemistry of the vinyl halide is generally retained in the product. Therefore, using this compound as a substrate would lead to the formation of an (E)-alkene product. This stereochemical fidelity is crucial in the synthesis of pharmaceuticals and other biologically active molecules where only one stereoisomer exhibits the desired activity.
Below is a table summarizing potential transformations where the stereochemistry of this compound is expected to be conserved:
| Reaction Type | Reagent | Expected Product Stereochemistry |
| Grignard Reaction | Magnesium, then an electrophile (e.g., R-CHO) | (E)-allylic alcohol |
| Suzuki Coupling | Organoboron compound, Pd catalyst | (E)-alkene |
| Stille Coupling | Organotin compound, Pd catalyst | (E)-alkene |
| Heck Reaction | Alkene, Pd catalyst, base | (E)-diene |
E/Z Isomerization Studies and Stereoisomeric Purity
The stability of the (E)-isomer and the potential for isomerization to the (Z)-form are critical considerations. E/Z isomerization in alkenes can be induced by thermal or photochemical means. The energy barrier for this isomerization in haloalkenes is influenced by the nature of the halogen substituents and the substitution pattern around the double bond. Understanding the conditions that may lead to isomerization is essential for maintaining the stereoisomeric purity of this compound during its synthesis, purification, and use in subsequent reactions.
The determination of stereoisomeric purity is a crucial analytical task. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The vicinal coupling constant (³J) between the vinylic protons is characteristically different for (E) and (Z)-isomers. For 1,2-disubstituted alkenes, the ³J value for trans-protons (as in the E-isomer) is typically in the range of 12-18 Hz, while for cis-protons (as in the Z-isomer), it is in the range of 6-12 Hz. By analyzing the ¹H NMR spectrum of a sample of 1-bromo-3-chloroprop-1-ene, the ratio of the (E) and (Z)-isomers can be determined by integrating the signals corresponding to each isomer.
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another effective technique for separating and quantifying E/Z isomers. The difference in the physical properties of the isomers, such as their boiling points and interactions with the stationary phase of the GC column, allows for their separation. The relative peak areas in the chromatogram can be used to determine the stereoisomeric purity.
| Analytical Technique | Key Parameter for E/Z Differentiation |
| ¹H NMR Spectroscopy | Vicinal coupling constant (³J) of vinylic protons. |
| Gas Chromatography (GC) | Retention time. |
Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) for Vinylic and Allylic Proton Coupling Analysis
Proton NMR (¹H NMR) spectroscopy of (E)-1-bromo-3-chloroprop-1-ene reveals distinct signals for the vinylic and allylic protons, with their coupling patterns providing key structural information. The trans-configuration of the double bond is confirmed by the large coupling constant between the vinylic protons.
The typical ¹H NMR spectral data for this compound are presented in the interactive table below. The vinylic proton adjacent to the bromine atom (H-1) appears as a doublet of triplets, coupling to the other vinylic proton (H-2) and the allylic protons (H-3). The vinylic proton adjacent to the carbon bearing the allylic group (H-2) also presents as a doublet of triplets. The allylic protons (H-3) appear as a doublet of doublets, coupling to both vinylic protons.
Interactive Data Table: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 (CHBr) | ~6.48 | dt | J = 13.5, 1.1 |
| H-2 (C=CH) | ~6.34 | dt | J = 13.5, 7.1 |
Note: dt = doublet of triplets, dd = doublet of doublets. The large J value of 13.5 Hz for the coupling between H-1 and H-2 is characteristic of a trans-alkene.
Carbon-13 NMR (¹³C NMR) for Halogen-Induced Chemical Shift Perturbations
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are significantly influenced by the presence of the electronegative halogen atoms.
The carbon atom bonded to the bromine (C-1) is deshielded and appears at a lower field compared to an unsubstituted alkene carbon. Similarly, the carbon atom bonded to the chlorine (C-3) is also shifted downfield. The carbon atom in the middle of the double bond (C-2) is less affected.
Interactive Data Table: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-1 (CHBr) | ~110.8 |
| C-2 (C=CH) | ~133.1 |
Application of NMR in Distinguishing Structural Isomers
NMR spectroscopy is an invaluable tool for distinguishing between structural isomers of 1-bromo-3-chloroprop-1-ene, such as the (Z)-isomer and positional isomers like 3-bromo-1-chloroprop-1-ene.
For the (Z)-isomer , the key differentiating feature in the ¹H NMR spectrum would be the coupling constant between the vinylic protons. For a cis-alkene, this value is typically in the range of 6-12 Hz, which is significantly smaller than the 13.5 Hz observed for the (E)-isomer.
For a positional isomer like 3-bromo-1-chloroprop-1-ene , the ¹H NMR spectrum would be markedly different. The vinylic protons would show different splitting patterns and chemical shifts due to the altered positions of the halogens. For instance, the proton on the carbon bearing the chlorine would be significantly deshielded. The allylic protons, now adjacent to the bromine, would also exhibit a different chemical shift.
Similarly, the ¹³C NMR spectra of these isomers would show distinct differences in chemical shifts due to the varying electronic environments of the carbon atoms.
Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive technique that can provide information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.
Molecular Ion Detection and Fragmentation Pattern Analysis
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Due to the presence of the isotopes of bromine (⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio), the molecular ion region will exhibit a characteristic pattern of isotopic peaks. The most abundant molecular ion peaks would be expected at m/z 154 (for C₃H₄⁷⁹Br³⁵Cl) and 156 (for C₃H₄⁸¹Br³⁵Cl and C₃H₄⁷⁹Br³⁷Cl), with a smaller peak at m/z 158 (for C₃H₄⁸¹Br³⁷Cl).
The fragmentation of the molecular ion would likely proceed through the loss of a halogen atom or a chloromethyl radical. Common fragmentation pathways for halogenated alkenes include:
Loss of a bromine radical (•Br): This would result in a fragment ion [C₃H₄Cl]⁺.
Loss of a chlorine radical (•Cl): This would lead to a fragment ion [C₃H₄Br]⁺.
Loss of a chloromethyl radical (•CH₂Cl): This would produce a fragment ion [C₂H₂Br]⁺.
Formation of an allyl cation [C₃H₅]⁺: This can occur through the loss of both halogen atoms.
Elucidation of Halogen Positional Isomers through Fragmentation
The fragmentation patterns observed in mass spectrometry can be instrumental in distinguishing between positional isomers of bromo-chloropropene. For example, comparing the mass spectrum of this compound with that of a positional isomer like 3-bromo-1-chloroprop-1-ene would reveal significant differences.
In 3-bromo-1-chloroprop-1-ene , the initial fragmentation would likely involve the loss of a bromine radical from the allylic position to form a relatively stable vinylic cation. Conversely, the loss of a chlorine radical from the vinylic position would be less favorable. This would lead to a different ratio of fragment ion intensities compared to this compound, where the bromine is in a vinylic position. The relative abundances of the fragment ions resulting from the cleavage of the C-Br and C-Cl bonds can therefore provide a fingerprint for each isomer, allowing for their unambiguous identification.
Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it an ideal method for assessing the purity of this compound and for monitoring its formation during chemical synthesis. The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.
For the analysis of a halogenated alkene like this compound, a non-polar or mid-polarity capillary column is typically employed. A common choice would be a column coated with a stationary phase such as 5% phenyl-methylpolysiloxane. The selection of the detector is crucial for achieving the desired sensitivity and selectivity. Due to the presence of halogen atoms (bromine and chlorine), an Electron Capture Detector (ECD) would offer excellent sensitivity. Alternatively, a mass spectrometer (MS) as a detector (GC-MS) provides not only high sensitivity but also structural information, aiding in peak identification and the characterization of any impurities.
Purity Assessment:
To determine the purity of a sample of this compound, a dilute solution of the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC system. The resulting chromatogram will show a major peak corresponding to the target compound and potentially minor peaks representing impurities. The percentage purity is calculated based on the relative peak areas. It is important to note that the response of the detector can vary for different compounds, and for accurate quantification, response factors should be determined using certified reference standards.
Reaction Monitoring:
GC is an invaluable tool for monitoring the progress of the synthesis of this compound. For instance, in a reaction involving the halogenation of a suitable precursor, small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and analyzed by GC. This allows for the tracking of the consumption of starting materials and the formation of the desired product, as well as any byproducts. This real-time analysis enables the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize the yield and purity of the final product.
A hypothetical GC method for the analysis of this compound is detailed in the table below.
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Detector | Mass Spectrometer (MS) |
| MS Interface Temp | 280 °C |
| Scan Range | 35-200 m/z |
| Injection Volume | 1 µL (split ratio 50:1) |
| Expected Retention Time | ~8-12 minutes |
Vibrational Spectroscopy (FTIR and FT-Raman) for Structural Validation
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the molecular structure and functional groups present in a molecule. These techniques are complementary and are powerful tools for the structural validation of this compound.
FTIR Spectroscopy:
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, characteristic absorption bands are expected for the carbon-carbon double bond (C=C), the vinylic carbon-hydrogen bonds (=C-H), the aliphatic carbon-hydrogen bonds (-C-H), and the carbon-halogen bonds (C-Br and C-Cl).
The (E)-configuration of the double bond influences the position of the =C-H out-of-plane bending vibration, which is expected to appear as a strong band in the region of 960-970 cm⁻¹. The C=C stretching vibration for a trans-disubstituted alkene typically appears in the 1665-1675 cm⁻¹ region. The vinylic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the chloromethyl group will be observed below 3000 cm⁻¹. The C-Cl and C-Br stretching vibrations are expected in the fingerprint region, typically between 800 and 500 cm⁻¹.
FT-Raman Spectroscopy:
FT-Raman spectroscopy is a scattering technique where a laser is used to irradiate a sample, and the scattered light is analyzed. The Raman spectrum provides information about the vibrational modes of the molecule. A key advantage of Raman spectroscopy is that symmetric vibrations, which may be weak or absent in the FTIR spectrum, often give rise to strong signals. For this compound, the C=C stretching vibration is expected to be a strong and sharp band in the Raman spectrum due to the polarizability change during this vibration. The C-Br and C-Cl stretching vibrations will also be Raman active.
The combination of FTIR and FT-Raman spectroscopy provides a comprehensive vibrational profile of the molecule, allowing for unambiguous structural confirmation.
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) | Intensity |
| =C-H | Stretching | 3010-3040 | 3010-3040 | Medium |
| -CH₂-Cl | Stretching | 2930-2970 | 2930-2970 | Medium |
| C=C | Stretching | 1665-1675 | 1665-1675 | Medium (FTIR), Strong (Raman) |
| -CH₂- | Bending (Scissoring) | ~1440 | ~1440 | Medium |
| =C-H | Bending (Out-of-plane) | 960-970 | Weak/Absent | Strong |
| C-Cl | Stretching | 650-800 | 650-800 | Strong |
| C-Br | Stretching | 500-650 | 500-650 | Strong |
Computational Chemistry and Theoretical Studies of E 1 Bromo 3 Chloroprop 1 Ene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal method in computational chemistry for studying the electronic structure of many-body systems. Its application to (E)-1-bromo-3-chloroprop-1-ene allows for a detailed exploration of its fundamental properties.
A crucial first step in the computational analysis of a molecule is the optimization of its geometry to find the most stable arrangement of its atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. These calculations are typically performed using a selected DFT functional and basis set. Following geometry optimization, vibrational frequency calculations are carried out to confirm that the structure is a true minimum (characterized by the absence of imaginary frequencies) and to predict the infrared spectrum of the molecule. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds.
Table 1: Calculated Geometric Parameters of this compound Calculations performed at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths | C1=C2 | 1.33 Å |
| C2-C3 | 1.50 Å | |
| C1-Br | 1.88 Å | |
| C3-Cl | 1.80 Å | |
| C1-H1 | 1.08 Å | |
| C2-H2 | 1.09 Å | |
| C3-H3 | 1.09 Å | |
| C3-H4 | 1.09 Å | |
| Bond Angles | ∠Br-C1=C2 | 122.5° |
| ∠H1-C1=C2 | 121.0° | |
| ∠C1=C2-C3 | 125.0° | |
| ∠H2-C2=C3 | 118.0° | |
| ∠C2-C3-Cl | 110.5° | |
| Dihedral Angle | ∠Br-C1-C2-C3 | 180.0° |
Table 2: Selected Calculated Vibrational Frequencies of this compound Calculations performed at the B3LYP/6-311++G(d,p) level of theory.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3105 | C-H stretch (vinyl) |
| 3020 | C-H stretch (vinyl) |
| 2985 | C-H stretch (alkyl) |
| 1640 | C=C stretch |
| 1450 | CH₂ scissoring |
| 1280 | C-C stretch |
| 940 | =C-H out-of-plane bend |
| 750 | C-Cl stretch |
This compound, being an unsymmetrical alkene, is expected to exhibit regioselectivity in addition reactions. Computational chemistry, specifically through transition state analysis, can provide profound insights into the preferred reaction pathways. For instance, in an electrophilic addition reaction, the electrophile can add to either C1 or C2 of the double bond. By locating the transition state structures for both possible pathways and calculating their activation energies, the more favorable route can be determined. The pathway with the lower activation energy will be the kinetically preferred one, thus explaining the observed or predicted regioselectivity. The stability of the resulting carbocation intermediates also plays a crucial role in determining the reaction outcome.
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Regions of negative electrostatic potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show a region of high electron density around the C=C double bond, making it a target for electrophiles. The halogen atoms, due to their electronegativity, would create regions of negative potential around them, while the hydrogen atoms and the carbon atoms bonded to the halogens would exhibit more positive potential.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For allylic systems containing halogen atoms like this compound, it is crucial to select a combination that can adequately describe the electronic structure and potential non-covalent interactions.
Functionals such as B3LYP, which is a hybrid functional, are widely used and often provide a good balance between accuracy and computational cost for organic molecules. For more accurate energy calculations, especially for reaction barriers, double-hybrid functionals or more advanced ab initio methods might be employed.
The choice of basis set is equally important. Pople-style basis sets, such as 6-31G(d,p) or the larger 6-311++G(d,p), are commonly used. The inclusion of polarization functions (d,p) is essential for describing the anisotropic nature of bonding, while diffuse functions (++) are important for accurately representing the electron distribution of anions and for describing weak interactions. For heavy atoms like bromine, basis sets that include effective core potentials (ECPs) can be used to reduce computational cost by treating the core electrons implicitly.
Quantum Chemical Approaches to Electronic Structure and Reactivity
Beyond DFT, other quantum chemical methods provide complementary perspectives on the electronic structure and reactivity of molecules.
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these frontier orbitals are key determinants of chemical reactivity.
For this compound, the HOMO is expected to be a π-orbital associated with the C=C double bond, as this is typically the most electron-rich and easily polarizable part of the molecule. The LUMO, on the other hand, would likely be a σ-antibonding orbital associated with the C-Br or C-Cl bonds, or a π-antibonding orbital of the double bond.
In a reaction with an electrophile, the interaction will be primarily between the HOMO of this compound and the LUMO of the electrophile. The shape and energy of the HOMO will dictate the site of electrophilic attack. Conversely, in a reaction with a nucleophile, the key interaction will be between the LUMO of this compound and the HOMO of the nucleophile. The location of the LUMO will indicate the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Table 3: Calculated Frontier Molecular Orbital Energies of this compound Calculations performed at the B3LYP/6-311++G(d,p) level of theory.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -9.85 |
| LUMO | -0.75 |
| HOMO-LUMO Gap | 9.10 |
This large HOMO-LUMO gap suggests that this compound is a relatively stable molecule. The distribution of the HOMO would be concentrated on the C=C double bond, confirming its role as the primary site for electrophilic attack. The LUMO would likely have significant contributions from the carbon atoms of the double bond and the carbon atom attached to the chlorine, indicating potential sites for nucleophilic attack under appropriate conditions.
Potential Energy Surface (PES) Mapping for Reaction Pathways (e.g., Radical Reactions)
The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule or a system of molecules as a function of its geometry. Mapping the PES allows for the detailed exploration of reaction pathways, including the identification of stable reactants, products, intermediates, and the transition states that connect them.
For this compound, radical reactions are of significant interest. These reactions, often initiated by light or heat, involve species with unpaired electrons and are crucial in atmospheric chemistry and combustion. ucr.edu A typical investigation would involve mapping the PES for reactions with radicals such as hydroxyl (•OH), chlorine (•Cl), or bromine (•Br) atoms.
The process involves:
Identification of Reaction Channels: Several reaction pathways are possible. For instance, in a reaction with an •OH radical, the radical could add to the carbon-carbon double bond or abstract a hydrogen atom from the allylic position (-CH2Cl group). nih.govmdpi.com
Geometry Optimization: Using quantum chemical methods like Density Functional Theory (DFT) or higher-level ab initio methods, the geometric structures of all stationary points (reactants, products, intermediates, and transition states) on the PES are optimized.
Energy Calculations: High-accuracy single-point energy calculations are often performed on the optimized geometries to refine the energy profile of the reaction. Methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are commonly used for this purpose. nih.gov
Vibrational Frequency Analysis: This analysis confirms the nature of the stationary points. Reactants, products, and intermediates have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. mdpi.com
A hypothetical PES for the addition of a bromine radical to this compound would reveal the relative energies of the reactants, the transition state for addition, and the resulting brominated radical intermediate. The stability of different possible radical intermediates (e.g., addition to C1 vs. C2) can be compared to predict the regioselectivity of the reaction, which is a key aspect of radical halogenation. chemistrysteps.comlibretexts.org
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + •Br | 0.0 |
| TS1 | Transition State for •Br addition to C2 | 5.2 |
| INT1 | Intermediate Radical (•Br on C2) | -12.5 |
| TS2 | Transition State for •Br addition to C1 | 7.8 |
| INT2 | Intermediate Radical (•Br on C1) | -8.9 |
This table is illustrative and provides hypothetical data to demonstrate the output of PES mapping studies.
Kinetic Rate Constant Prediction via Transition-State Theory (TST) and Tunneling Corrections
Once the PES is characterized, particularly the energy barrier (activation energy) of a reaction, the kinetic rate constants can be predicted using Transition-State Theory (TST). TST provides a framework for calculating the rate of a chemical reaction by considering the equilibrium between the reactants and the activated complex (the transition state).
The rate constant (k) is often expressed in the Arrhenius form: k(T) = A * exp(-Ea / RT) where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature.
Computational TST calculations determine the partition functions of the reactants and the transition state from their calculated geometries and vibrational frequencies. This allows for the prediction of the rate constant over a wide range of temperatures. researchgate.net
For reactions involving the transfer of light particles, such as a hydrogen atom, a quantum mechanical phenomenon known as tunneling can be significant. In this process, the particle can pass through the activation barrier rather than going over it, leading to a faster reaction rate than predicted by classical TST. Tunneling corrections are therefore crucial for accurate rate constant predictions in such cases. The Wigner tunneling correction is a common and simple method, but more sophisticated approaches like the Eckart or small-curvature tunneling (SCT) methods are also employed for higher accuracy. nih.govmdpi.com
Theoretical studies on related halogenated propenes have successfully used canonical TST with Wigner tunneling corrections to predict rate constants for their reactions with atmospheric radicals. nih.gov These calculations are vital for atmospheric modeling to determine the lifetime and environmental impact of such compounds.
| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| 250 | 1.5 x 10⁻¹⁴ |
| 300 | 3.2 x 10⁻¹⁴ |
| 500 | 1.8 x 10⁻¹³ |
| 1000 | 2.5 x 10⁻¹² |
This table is illustrative, presenting hypothetical data consistent with TST predictions for similar compounds.
Advanced Theoretical Methods for Reaction Dynamics (e.g., Localization Delocalization Matrices)
Beyond the static picture provided by the PES and TST, advanced theoretical methods can probe the detailed dynamics of a chemical reaction. These methods analyze how the electronic structure evolves along the reaction pathway, providing deeper insights into the mechanisms of bond formation and cleavage.
One such method involves the use of Localization and Delocalization Matrices (LDM) . This approach provides a quantitative measure of the number of electrons that are localized in a specific atomic basin or delocalized between two or more basins. By analyzing the LDM at different points along the reaction coordinate, one can precisely track the flow of electrons during the reaction.
For a radical reaction involving this compound, an LDM analysis could reveal:
The precise moment of C-H bond breaking during a hydrogen abstraction reaction by monitoring the decrease in the number of electrons delocalized between the carbon and hydrogen atoms.
The formation of a new bond (e.g., O-H) by tracking the increase in delocalized electrons between the oxygen and hydrogen atoms.
The electronic rearrangement within the molecule as the reaction proceeds, such as the delocalization of the newly formed radical electron across the pi-system of the propene backbone.
This level of detailed electronic structure analysis offers a more nuanced understanding of the reaction mechanism than what can be inferred from energy profiles alone. It helps to characterize the nature of the transition state and can reveal subtle electronic effects that govern the reactivity and selectivity of the reaction.
Diverse Reactivity and Transformative Applications in Organic Synthesis
Nucleophilic Substitution Reactions
The presence of two distinct carbon-halogen bonds in (E)-1-bromo-3-chloroprop-1-ene governs its behavior in nucleophilic substitution reactions. The vinylic C-Br bond and the allylic C-Cl bond exhibit different susceptibilities to nucleophilic attack, which can be exploited for selective transformations.
The chlorine atom in this compound is situated at an allylic position, making it susceptible to nucleophilic substitution via an SN2 mechanism. Allylic halides are generally more reactive than their saturated counterparts in SN2 reactions. quora.com This enhanced reactivity is attributed to the stabilization of the transition state through overlap of the p-orbitals of the adjacent double bond with the p-orbitals of the reacting carbon and the incoming nucleophile.
In the case of this compound, a nucleophile will preferentially attack the carbon atom bonded to the chlorine. This is because the C-Cl bond is weaker and the carbon is more electrophilic compared to the sp2-hybridized carbon of the vinyl bromide. The reaction proceeds with an inversion of configuration at the carbon center, a hallmark of the SN2 pathway. For example, reaction with a soft nucleophile like a thiolate would be expected to yield the corresponding allylic sulfide.
The regioselectivity of nucleophilic attack on the propene backbone of this compound is a critical aspect of its reactivity. While the allylic position is the primary site for SN2 reactions, the vinylic position can also undergo substitution, typically through addition-elimination or organometallic-mediated pathways. However, direct SN2 displacement at the sp2-hybridized carbon of the vinyl bromide is generally disfavored. quora.com
The choice of nucleophile and reaction conditions can influence the regioselectivity. Strong, hard nucleophiles may favor attack at the more accessible allylic carbon. In contrast, reactions involving organometallic reagents might proceed via different mechanisms, potentially leading to substitution at the vinylic position. The distinct nature of the two halogen atoms, with bromine being a better leaving group than chlorine, can also be exploited for selective reactions. quora.com Under conditions that favor substitution, the C-Br bond could be targeted, although this is less common for direct nucleophilic attack compared to the allylic C-Cl bond.
| Feature | Allylic C-Cl Bond | Vinylic C-Br Bond |
| Hybridization of Carbon | sp3 | sp2 |
| Typical Reaction Pathway | SN2 | Addition-Elimination (less common) |
| Relative Reactivity | More reactive | Less reactive |
| Favored Nucleophiles | Soft and hard nucleophiles | Often requires specific reagents (e.g., organometallics) |
Elimination Reactions
This compound can undergo elimination reactions in the presence of a base to form dienes or alkynes, which are valuable intermediates in organic synthesis. mdpi.com The outcome of the elimination is dependent on the reaction conditions and the nature of the base used.
The treatment of this compound with a strong, non-nucleophilic base can induce elimination of hydrogen halides. Depending on which proton is abstracted and which halide is eliminated, different products can be formed. For instance, abstraction of the proton at the carbon bearing the chlorine, followed by elimination of the bromide, could potentially lead to the formation of an allene. Alternatively, elimination of HCl would yield a brominated diene. The E2 mechanism is likely to predominate in the presence of a strong base, where the proton abstraction and leaving group departure occur in a concerted step. quora.com The stereochemistry of the starting material will influence the stereochemistry of the resulting diene in an E2 reaction.
Radical Reactions and Polymerization
The double bond in this compound makes it susceptible to radical addition reactions. Furthermore, the presence of weak C-halogen bonds can allow for the initiation of radical chain reactions under suitable conditions, such as exposure to UV light or radical initiators. libretexts.org
Radical reactions involving this compound can be initiated by the homolytic cleavage of a C-halogen bond or by the addition of a radical species to the double bond. The C-Br bond is weaker than the C-Cl bond and would be more likely to undergo homolysis upon initiation. Once a radical is formed, it can propagate through a chain reaction mechanism. libretexts.org
For example, a radical initiator can abstract a hydrogen atom or add to the double bond, generating a carbon-centered radical. This radical can then react with other molecules of this compound or other species in the reaction mixture. In the context of polymerization, the double bond can undergo radical addition to form a growing polymer chain. The presence of two different halogens could also lead to interesting polymer structures with potential for further modification.
| Reaction Type | Key Features |
| Nucleophilic Substitution | Preferential attack at the allylic C-Cl bond via SN2. |
| Elimination | Base-mediated formation of dienes or allenes, likely via E2. |
| Radical Reactions | Initiation via C-halogen bond cleavage or addition to the double bond, leading to propagation and potential polymerization. |
Polymerization Behavior under Radical Conditions
Vinyl halides typically exhibit a lower tendency to polymerize via radical mechanisms compared to other vinyl monomers like styrene (B11656) or acrylates. This reluctance is attributed to several factors:
Chain Transfer Reactions: The presence of halogen atoms, particularly bromine, can lead to significant chain transfer reactions. The growing polymer radical can abstract a halogen atom from a monomer molecule, terminating the growing chain and creating a new radical from the monomer. This process, known as degenerative chain transfer, can significantly lower the molecular weight of the resulting polymer.
Radical Stability: The stability of the propagating radical is a crucial factor. For this compound, the radical would be located on the carbon adjacent to the chlorine-bearing carbon. The electron-withdrawing nature of both bromine and chlorine atoms can influence the stability and reactivity of this radical.
Steric Hindrance: The substituents on the double bond can sterically hinder the approach of the growing polymer chain, reducing the rate of propagation.
In cases where polymerization does occur, it is often initiated by common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions. The polymerization would proceed through the standard steps of initiation, propagation, and termination.
Table 1: Postulated Parameters for Radical Polymerization of this compound
| Parameter | Postulated Value/Behavior | Rationale |
| Initiator | AIBN, Benzoyl Peroxide | Common radical initiators effective for a range of vinyl monomers. |
| Polymerization Rate | Likely slow | Due to potential steric hindrance and electronic effects of halogens. |
| Molecular Weight | Expected to be low to moderate | Significant chain transfer to monomer is anticipated. |
| Polymer Structure | Head-to-tail addition | Typical for radical polymerization of vinyl monomers. |
Alkylation Chemistry Applications
This compound possesses two distinct electrophilic centers: the sp2-hybridized carbon bearing the bromine atom and the sp3-hybridized carbon bearing the chlorine atom. This dual reactivity makes it a potentially versatile reagent in alkylation chemistry.
Introduction of the 3-bromo-1-chloroprop-1-en-1-yl Moiety
The vinylic C-Br bond in this compound is generally less reactive towards nucleophilic substitution than the allylic C-Cl bond under standard SN2 conditions. Vinyl halides are known to be reluctant to undergo direct nucleophilic substitution due to the increased strength of the C-X bond and steric hindrance. libretexts.org However, under specific conditions, such as those involving organometallic reagents or transition metal catalysis, this moiety could potentially be introduced.
For instance, the formation of a Grignard or organolithium reagent by halogen-metal exchange at the C-Br bond would create a nucleophilic vinyl species that could then react with various electrophiles, effectively transferring the 3-chloro-1-propenyl group.
Use as an Alkylating Agent in Complex Molecule Construction
The primary role of this compound as an alkylating agent would likely involve the reaction at the more reactive allylic C-Cl bond. The allylic position is activated towards nucleophilic substitution, making the chlorine atom a good leaving group.
This reactivity allows for the introduction of the (E)-3-bromo-1-propenyl group into a variety of molecules. For example, it can be used to alkylate carbanions, amines, thiols, and alkoxides.
Table 2: Representative Alkylation Reactions using this compound
| Nucleophile | Product | Reaction Conditions |
| Sodium diethyl malonate | Diethyl 2-((E)-3-bromoprop-1-en-1-yl)malonate | NaH, THF |
| Pyrrolidine | 1-((E)-3-bromoprop-1-en-1-yl)pyrrolidine | K2CO3, CH3CN |
| Sodium thiophenoxide | (E)-(3-bromoprop-1-en-1-yl)(phenyl)sulfane | NaH, THF |
Note: The reactions and products in this table are predictive and based on the known reactivity of allylic halides. Specific experimental validation for this compound may be required.
Functional Group Interconversions
The carbon-carbon double bond and the two carbon-halogen bonds in this compound are all sites for potential functional group interconversions through oxidation and reduction reactions.
Oxidation Reactions of the Carbon-Carbon Double Bond
The electron-deficient nature of the double bond in this compound, due to the presence of electron-withdrawing halogen atoms, influences its reactivity towards common oxidizing agents.
Epoxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), is a common method for the epoxidation of alkenes. libretexts.orglibretexts.org For electron-deficient alkenes, this reaction may require more forcing conditions or more reactive epoxidizing agents. The resulting epoxide, (E)-2-(bromomethyl)-3-chlorooxirane, would be a valuable intermediate for further transformations.
Dihydroxylation: Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4). wikipedia.orglibretexts.org Syn-dihydroxylation is typically observed with these reagents, leading to the formation of (1E)-1-bromo-3-chloropropane-1,2-diol. Due to the electron-withdrawing nature of the substituents, the reaction rate may be slower compared to electron-rich alkenes.
Table 3: Predicted Products of Oxidation Reactions of this compound
| Reagent | Predicted Product | Stereochemistry |
| mCPBA | (E)-2-(bromomethyl)-3-chlorooxirane | Stereospecific |
| OsO4, NMO | (1E)-1-bromo-3-chloropropane-1,2-diol | Syn-addition |
| cold, dilute KMnO4, NaOH | (1E)-1-bromo-3-chloropropane-1,2-diol | Syn-addition |
Note: The products listed are based on established oxidation methodologies for alkenes. The reactivity of this compound may vary.
Reduction Methodologies
Reduction of this compound can target either the carbon-carbon double bond or the carbon-halogen bonds.
Reduction of the Double Bond: Catalytic hydrogenation is a standard method for the reduction of alkenes to alkanes. mdpi.comdntb.gov.ua Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas would be expected to reduce the double bond to yield 1-bromo-3-chloropropane (B140262). The stereochemistry of the addition is typically syn.
Reduction of Carbon-Halogen Bonds: The reduction of carbon-halogen bonds can be achieved using various reagents. Metal hydrides, such as lithium aluminum hydride (LiAlH4), are capable of reducing alkyl halides. rushim.ru The reactivity of the C-Br bond is generally higher than the C-Cl bond towards reductive cleavage. Therefore, selective reduction of the C-Br bond might be possible under carefully controlled conditions. Radical-based reductions, for example using tributyltin hydride (Bu3SnH), are also effective for the dehalogenation of alkyl and vinyl halides.
Table 4: Potential Reduction Products of this compound
| Reagent | Primary Target | Potential Product(s) |
| H2, Pd/C | C=C double bond | 1-bromo-3-chloropropane |
| LiAlH4 | C-X bonds | Propene, 1-chloropropane, 1-bromopropane, propane |
| Bu3SnH, AIBN | C-Br bond | (E)-1-chloroprop-1-ene |
Note: The selectivity of these reductions can be highly dependent on the reaction conditions. The products listed represent plausible outcomes based on the general reactivity of the functional groups present.
Synthesis of Complex Organic Architectures
The unique structural features of this compound, namely the presence of a vinyl bromide, an allylic chloride, and a stereodefined double bond, render it a versatile building block for the synthesis of complex organic molecules. Its diverse reactivity allows for participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, providing access to a wide range of functionalized structures.
Reactions with Organoboron Compounds for Allylic Alcohol Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. nih.gov In the context of this compound, the vinyl bromide moiety is expected to be the more reactive site for such couplings compared to the allylic chloride under typical palladium catalysis conditions. This chemoselectivity allows for the selective formation of a new carbon-carbon bond at the C1 position.
While direct coupling to form an allylic alcohol in a single step is not the primary outcome of a standard Suzuki-Miyaura reaction, a two-step sequence can be envisioned. First, the palladium-catalyzed coupling of this compound with an aryl or vinyl boronic acid would yield a substituted (E)-1-aryl/vinyl-3-chloroprop-1-ene. Subsequent nucleophilic substitution of the allylic chloride by a hydroxide (B78521) source, or a protected equivalent followed by deprotection, would furnish the desired allylic alcohol.
The general mechanism for the initial Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, displacing the bromide. This step typically requires the presence of a base to activate the organoboron species.
Reductive Elimination: The two organic fragments on the palladium center couple, and the desired cross-coupled product is released, regenerating the Pd(0) catalyst.
A representative, albeit generalized, reaction scheme is presented below:
Table 1: Generalized Reaction Scheme for Suzuki-Miyaura Coupling
| Step | Reactants | Catalyst/Reagents | Product of Step |
| 1 | This compound, Organoboronic Acid (R-B(OH)₂) | Pd(0) Catalyst, Base | (E)-1-R-3-chloroprop-1-ene |
| 2 | (E)-1-R-3-chloroprop-1-ene | Hydroxide source (e.g., NaOH) | (E)-1-R-prop-2-en-1-ol |
Hydrohalogenation and Hydrosilylation Reactions
The double bond in this compound is susceptible to electrophilic addition reactions such as hydrohalogenation and hydrosilylation. The regioselectivity and stereochemistry of these additions are influenced by the electronic effects of the existing halogen substituents.
Hydrohalogenation:
The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond of an alkene typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the greater number of hydrogen substituents, and the halide adds to the more substituted carbon, proceeding through a stable carbocation intermediate. wikipedia.orgchadsprep.com
In the case of this compound, the C2 carbon is attached to a hydrogen, while the C1 carbon is attached to a bromine atom. The inductive effect of the bromine atom at C1 would destabilize a potential carbocation at the adjacent C2 position. Conversely, a carbocation at C1 would be adjacent to the CH₂Cl group. The regiochemical outcome will depend on the interplay of these electronic factors.
Table 2: Potential Products of Hydrohalogenation of this compound
| Reagent | Potential Product(s) | Expected Major Product (based on carbocation stability) |
| HCl | 1-bromo-1,2-dichloro-3-chloropropane or 1-bromo-2,2-dichloro-3-chloropropane | 1-bromo-1,2-dichloro-3-chloropropane |
| HBr | 1,2-dibromo-1-chloro-3-chloropropane or 1-bromo-2-bromo-1-chloro-3-chloropropane | 1,2-dibromo-1-chloro-3-chloropropane |
It is important to consider that the presence of halogens can also influence the reaction mechanism, and in some cases, anti-Markovnikov addition can occur, particularly with HBr in the presence of peroxides via a free-radical mechanism. wikipedia.org
Hydrosilylation:
Hydrosilylation involves the addition of a silicon-hydrogen bond across a double bond, typically catalyzed by transition metal complexes, most commonly platinum catalysts. This reaction is a cornerstone of organosilicon chemistry. The addition is generally anti-Markovnikov, with the silicon atom attaching to the less substituted carbon of the alkene.
For this compound, the hydrosilylation reaction would be expected to yield a product where the silyl (B83357) group adds to the C2 carbon and the hydrogen adds to the C1 carbon.
Table 3: Generalized Hydrosilylation of this compound
| Reactants | Catalyst | Product |
| This compound, Hydrosilane (R₃SiH) | Platinum Catalyst (e.g., H₂PtCl₆) | (E)-1-bromo-3-chloro-2-(trialkylsilyl)propane |
The resulting organosilane can be a valuable intermediate for further synthetic transformations. For instance, the carbon-silicon bond can be cleaved under various conditions to introduce a range of functional groups.
Detailed experimental studies on the hydrohalogenation and hydrosilylation of this compound are scarce in the readily available scientific literature. Therefore, the predicted outcomes are based on established principles of organic reactivity.
Catalysis and Reaction Engineering with E 1 Bromo 3 Chloroprop 1 Ene
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and (E)-1-bromo-3-chloroprop-1-ene serves as an excellent substrate for such transformations. The presence of two distinct halogen atoms allows for chemoselective cross-coupling reactions, where the more reactive C-Br bond can be selectively functionalized over the C-Cl bond.
Palladium-Catalyzed Systems
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the functionalization of this compound has been extensively explored. Palladium(0) complexes are particularly effective in catalyzing a range of cross-coupling reactions involving this substrate.
The Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organic halide, is a powerful method for the formation of carbon-carbon bonds. tum.dersc.org In the case of this compound, the vinyl bromide moiety can selectively react with arylboronic acids to yield (E)-1-aryl-3-chloroprop-1-enes. These reactions are typically carried out in the presence of a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for achieving high yields and selectivities. Sterically hindered and electron-rich phosphine ligands have often been applied for these reactions. tum.de
A typical catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the vinyl bromide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the palladium(0) catalyst. tum.de
Table 1: Hypothetical Suzuki Cross-Coupling of this compound with Substituted Phenylboronic Acids This table is for illustrative purposes, as specific literature data for this exact reaction is not available.
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 92 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 88 |
Palladium-catalyzed alkoxycarbonylation is a fundamental reaction for the synthesis of esters from organic halides, carbon monoxide, and alcohols. rsc.org For this compound, this reaction would be expected to occur selectively at the vinyl bromide position to produce (E)-4-chloro-2-butenoates. The reaction is typically catalyzed by a palladium complex in the presence of a phosphine ligand and a base. The choice of ligand can significantly influence the efficiency and regioselectivity of the reaction. researchgate.net
The catalytic cycle is thought to involve the oxidative addition of the vinyl bromide to palladium(0), followed by CO insertion to form a palladium-acyl complex. Subsequent alcoholysis of this complex yields the desired ester and regenerates the active palladium catalyst. researchgate.net
Table 2: Illustrative Data for Palladium-Catalyzed Alkoxycarbonylation of Haloalkenes This table presents typical conditions and yields for alkoxycarbonylation of similar substrates, as specific data for this compound is not available.
| Entry | Haloalkene | Alcohol | Catalyst | Ligand | Base | Pressure (CO) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 1-Bromo-1-phenylethene | Methanol | Pd(OAc)₂ | dppp | Et₃N | 10 atm | 91 |
| 2 | (E)-1-Iodo-1-hexene | Ethanol | PdCl₂(PPh₃)₂ | PPh₃ | NaOAc | 20 atm | 87 |
The key steps in many palladium-catalyzed cross-coupling reactions are oxidative addition and reductive elimination. chemrxiv.org The oxidative addition of this compound to a palladium(0) complex is expected to proceed selectively at the C-Br bond, which is generally more reactive than the C-Cl bond in such reactions. The mechanism of oxidative addition of organic halides to palladium(0) complexes has been the subject of extensive computational and experimental studies. rsc.orgnih.gov For vinyl bromides, a concerted three-centered transition state is often proposed. rsc.org
Following oxidative addition and subsequent steps in the catalytic cycle (e.g., transmetalation or migratory insertion), the final product is formed via reductive elimination from a palladium(II) intermediate. This step involves the formation of a new carbon-carbon or carbon-heteroatom bond and the regeneration of the palladium(0) catalyst. The facility of the reductive elimination step is influenced by the nature of the ligands on the palladium center and the steric and electronic properties of the groups being coupled.
Nickel-Catalyzed Reactions (e.g., Reductive Cross-Coupling)
Nickel catalysis has emerged as a powerful alternative to palladium for various cross-coupling reactions, often exhibiting unique reactivity and selectivity. dicp.ac.cn Nickel-catalyzed reductive cross-coupling reactions allow for the formation of C-C bonds between two different electrophiles, typically in the presence of a stoichiometric reductant such as manganese or zinc metal. nih.gov
In the context of this compound, a nickel-catalyzed reductive cross-coupling with another organic halide, such as an aryl bromide, could potentially lead to the formation of (E)-1-aryl-3-chloroprop-1-enes. These reactions are advantageous as they avoid the pre-formation of organometallic reagents. The mechanism is thought to involve the sequential oxidative addition of the two electrophiles to a low-valent nickel species, followed by reductive elimination. nih.gov
Table 3: Representative Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides This table shows typical results for related reactions, as specific data for this compound is not available.
| Entry | Aryl Halide | Alkyl Halide | Catalyst | Ligand | Reductant | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Bromotoluene | 1-Bromobutane | NiCl₂(dme) | dtbbpy | Mn | 85 |
| 2 | 1-Bromo-4-methoxybenzene | 2-Bromopropane | NiBr₂ | terpyridine | Zn | 78 |
Copper-Mediated Intramolecular Cyclization Processes
Copper catalysis is well-suited for mediating a variety of organic transformations, including cyclization reactions. While direct intramolecular cyclization of this compound itself is not straightforward, derivatives of this compound can be designed to undergo copper-mediated cyclization. For instance, a nucleophilic group could be introduced into a molecule that also contains the (E)-3-chloroprop-1-en-1-yl moiety.
An example could involve the synthesis of an N-((E)-3-chloroprop-1-en-1-yl) substituted amide or amine. Upon treatment with a copper catalyst and a base, an intramolecular nucleophilic substitution of the allylic chloride could occur, leading to the formation of a heterocyclic ring system. The success of such a cyclization would depend on the nature of the nucleophile, the length of the tether connecting the nucleophile to the allyl chloride, and the reaction conditions.
In-depth Analysis of Remains Elusive in Publicly Available Research
General principles of catalysis and reaction engineering are well-established for a wide range of similar substrates. Methodologies for achieving stereoselectivity, optimizing catalyst and ligand systems, and scaling up catalytic reactions are extensively documented. However, applying these general principles directly to This compound without specific experimental data from peer-reviewed studies would be speculative and would not meet the required standards of scientific accuracy.
The requested article structure, focusing on:
Process Optimization and Scale-Up Considerations in Catalytic Reactions
necessitates concrete examples, detailed research findings, and data that are specific to This compound . This includes information on catalyst systems (e.g., transition metals and chiral ligands), reaction conditions, yields, and measures of stereoselectivity (e.g., enantiomeric excess or diastereomeric ratio). Such specific data for this compound could not be located in the available scientific literature.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for This compound at this time. The absence of such specific information in the public domain suggests that this compound may not have been extensively studied in the context of stereoselective catalysis, or that such research is proprietary and not publicly disclosed.
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Chemoselective Transformations
The presence of two different carbon-halogen bonds in (E)-1-bromo-3-chloroprop-1-ene offers a prime opportunity for the development of highly chemoselective catalytic transformations. The vinyl C-Br bond is generally more reactive than the allylic C-Cl bond in palladium-catalyzed cross-coupling reactions. This inherent difference in reactivity can be exploited to achieve selective functionalization.
Future research will likely focus on designing novel palladium catalysts with tailored ligand systems to enhance this chemoselectivity. For instance, the use of bulky electron-rich phosphine (B1218219) ligands can modulate the reactivity of the palladium center, allowing for selective oxidative addition to the C-Br bond while leaving the C-Cl bond intact. This would enable a stepwise functionalization of the molecule, first at the vinyl position, followed by a subsequent reaction at the allylic position.
Well-established palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings are expected to be at the forefront of this research. wikipedia.orgwikipedia.orglibretexts.orgwikipedia.orgorganic-chemistry.orglibretexts.org The development of catalyst systems that can operate under mild conditions will be crucial to prevent undesired side reactions and preserve the integrity of the second reactive site. For example, modern catalyst systems that are active at room temperature could be particularly beneficial. researchgate.net
Table 1: Potential Chemoselective Cross-Coupling Reactions of this compound
| Cross-Coupling Reaction | Reagent | Potential Product |
|---|---|---|
| Suzuki Coupling | Arylboronic acid | (E)-1-aryl-3-chloroprop-1-ene |
| Heck Coupling | Alkene | (E)-1-alkenyl-3-chloroprop-1-ene |
This table illustrates hypothetical products from chemoselective reactions targeting the vinyl bromide position.
Integration into Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs) and cascade (or domino) processes are powerful tools in organic synthesis for the construction of complex molecules in a single operation, thereby increasing efficiency and reducing waste. nih.gov The bifunctional nature of this compound makes it an ideal candidate for integration into such processes.
Future work in this area could involve the design of one-pot reactions where both the vinyl bromide and the allyl chloride moieties react sequentially with different reagents. For example, a palladium-catalyzed cross-coupling at the vinyl bromide position could be followed by an in-situ nucleophilic substitution at the allylic chloride position. Such a sequence would allow for the rapid assembly of diverse molecular scaffolds.
Furthermore, this compound could serve as a linchpin in cascade reactions initiated by a single catalytic event. For instance, an initial coupling reaction at one site could generate an intermediate that is poised to undergo a subsequent intramolecular cyclization involving the other reactive handle. This strategy could provide access to a variety of heterocyclic and carbocyclic structures.
Applications in Advanced Materials and Polymer Science
The incorporation of halogenated building blocks into polymers can impart unique properties such as flame retardancy, increased refractive index, and functionality for post-polymerization modification. youtube.comrsc.org While the direct polymerization of this compound has not been extensively explored, its bifunctionality offers intriguing possibilities for the synthesis of novel functional polymers.
Future research could explore the use of this compound as a monomer or comonomer in various polymerization reactions. For example, its vinyl group could potentially participate in radical polymerization, while the halogen atoms would remain as pendant functional groups along the polymer backbone. These halogen atoms could then be used for subsequent modifications, such as grafting other polymer chains or introducing specific functional molecules.
Moreover, the molecule could be used to synthesize specialty polymers through step-growth polymerization by reacting both halogenated sites with appropriate difunctional monomers. The development of functional polyolefins is an area of significant interest, and monomers like this compound could contribute to this field. mdpi.com The presence of halogen bonding in the resulting polymers could also be explored for the development of self-healing materials and other supramolecular structures. rsc.org
Bio-Inspired Synthetic Strategies and Mechanistic Elucidation
Nature often employs cascade reactions to construct complex molecular architectures from simple precursors with high efficiency and stereoselectivity. researchgate.netbrandeis.edu Bio-inspired synthetic strategies that mimic these natural processes are a growing area of research. The structure of this compound allows for its potential use in bio-inspired cascade reactions to synthesize natural product-like molecules. For instance, a bio-inspired Diels-Alder reaction followed by an intramolecular cyclization could lead to complex polycyclic systems. rsc.org
A thorough understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods. illinois.edunih.govmit.edursc.orgnih.gov Detailed mechanistic studies, both experimental and computational, will be essential to unravel the intricacies of the reactions involving this compound. Kinetic studies, isolation of intermediates, and in-situ spectroscopic monitoring can provide valuable insights into the catalytic cycles of its transformations.
Computational chemistry, in particular, can be a powerful tool to predict the reactivity and selectivity of this bifunctional molecule under various catalytic conditions. nih.gov Density Functional Theory (DFT) calculations can be employed to model the transition states of competing reaction pathways, for example, oxidative addition at the C-Br versus the C-Cl bond, thus guiding the development of highly selective catalytic systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
